Methyl 3,4-dihydroxyphenylacetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4-Dihydroxyphenylacetate can be synthesized through the esterification of 3,4-dihydroxyphenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically involves refluxing the reactants for several hours to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification processes, similar to the laboratory synthesis, but optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-Dihydroxyphenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups on the aromatic ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Methyl 3,4-Dihydroxyphenylacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties, which help in scavenging free radicals.
Medicine: Investigated for its antiviral activities, particularly against enterovirus 71 (EV71).
Industry: Potential applications in the formulation of antioxidant additives for food and cosmetics.
Mechanism of Action
Methyl 3,4-Dihydroxyphenylacetate exerts its effects primarily through its antioxidant activity. It scavenges free radicals, thereby preventing oxidative damage to cells . The compound also inhibits the replication of enterovirus 71 by interfering with the viral replication process in rhabdomyosarcoma cells .
Comparison with Similar Compounds
Similar Compounds
- Catechol-4-acetic acid methyl ester
- 3,4-Dihydroxyphenylacetic acid methyl ester
- Homoprotocatechuic acid methyl ester
- Pyrocatechol-4-acetic acid methyl ester
Uniqueness
Methyl 3,4-Dihydroxyphenylacetate is unique due to its dual antioxidant and antiviral properties. While other similar compounds may exhibit one of these activities, the combination of both makes this compound particularly valuable in research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-(3,4-dihydroxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4,10-11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFILLIGHGZLHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451666 | |
Record name | Methyl 3,4-dihydroxyphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25379-88-8 | |
Record name | Methyl 3,4-dihydroxyphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,4-Dihydroxyphenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the natural occurrence of methyl 3,4-dihydroxyphenylacetate?
A: this compound is found as a key component in the defensive secretions of certain diving beetle species, specifically within the Laccophilinae subfamily. [] This compound is particularly significant as it suggests a potential phylogenetic link within the Dytiscidae family, as it is commonly found across various subfamilies.
Q2: Can you describe a novel synthetic method for this compound?
A: A novel synthetic route for this compound leverages the Bouveault-Blanc reduction. [] This method begins with the synthesis of 3,4-dihydroxyphenylacetic acid from 3,4-dimethoxyphenylacetic acid. Subsequently, 3,4-dihydroxyphenylacetic acid reacts with thionyl chloride (SOCl2) in methanol to yield this compound. This approach offers a new perspective on synthesizing this compound.
Q3: Has this compound been isolated from any plant sources?
A: Research has identified this compound within the roots of Datura metel. [] This finding, alongside other compounds isolated from the plant, suggests potential anti-inflammatory properties associated with this compound. Further investigation is needed to understand its specific mechanisms of action in this context.
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